![molecular formula C7H10 B13731672 Tricyclo[4.1.0.01,3]heptane CAS No. 174-73-2](/img/structure/B13731672.png)
Tricyclo[4.1.0.01,3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[4.1.0.01,3]heptane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. The structure consists of a bicyclo[1.1.0]butane core fused with a cyclopropane ring, making it a fascinating subject for theoretical and practical studies.
準備方法
Synthetic Routes and Reaction Conditions: Tricyclo[4.1.0.01,3]heptane can be synthesized through various methods, including photochemical and thermal reactions. One common approach involves the photochemical isomerization of substituted cyclodeca-1,6-diene via intramolecular [2+2]-cycloaddition . Another method includes the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial demands.
化学反応の分析
Types of Reactions: Tricyclo[4.1.0.01,3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions, particularly with halogens and other electrophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Products include various oxygenated derivatives.
Reduction: Reduced forms of the compound with less ring strain.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
Tricyclo[4.1.0.01,3]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug design due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of tricyclo[4.1.0.01,3]heptane involves its ability to undergo various chemical transformations due to its strained ring system. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxygenated products .
類似化合物との比較
Tricyclo[4.1.0.02,7]heptane: Shares a similar core structure but differs in the arrangement of the rings.
Bicyclo[1.1.0]butane: A simpler structure that forms part of the tricyclo[4.1.0.01,3]heptane system.
Uniqueness: Tricyclo[41001,3]heptane is unique due to its highly strained ring system, which imparts distinct reactivity and properties
特性
CAS番号 |
174-73-2 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
tricyclo[4.1.0.01,3]heptane |
InChI |
InChI=1S/C7H10/c1-2-6-4-7(6)3-5(1)7/h5-6H,1-4H2 |
InChIキー |
JEATYLXCUMDKCF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC23C1C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


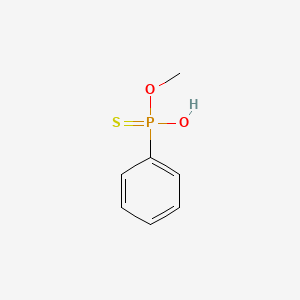
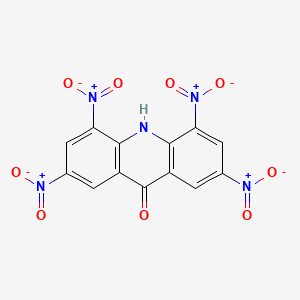
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
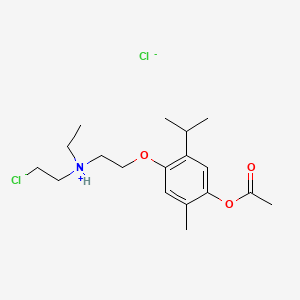
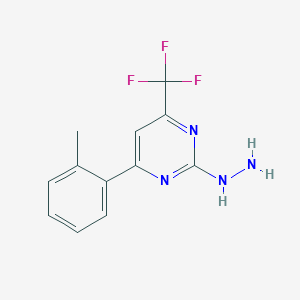
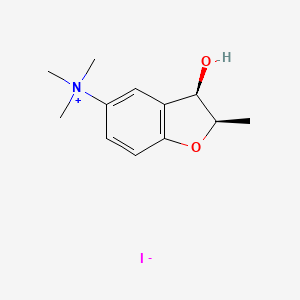
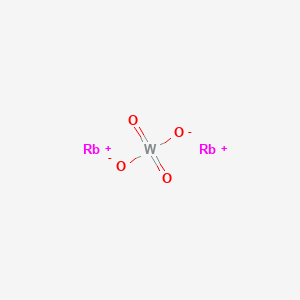
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

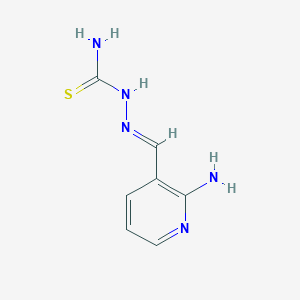
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
